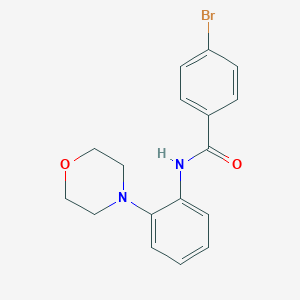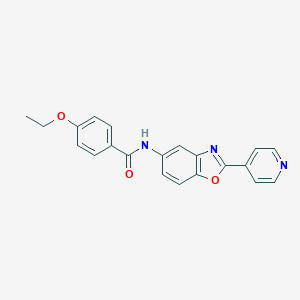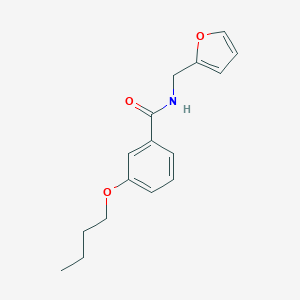
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide, also known as BDBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDBM belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antipsychotic, and anti-inflammatory activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in various models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in cell signaling. It has also been shown to modulate the activity of certain receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been shown to modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it suitable for use in various research applications. However, there are also limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity have not been fully evaluated.
Future Directions
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in various disease models, such as Alzheimer's disease and Parkinson's disease. In addition, the development of new methods for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide and its derivatives may lead to the discovery of new compounds with improved biological activities. Overall, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has the potential to lead to the development of new therapies for a range of diseases.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
InChI Key |
VVGCVXMDNGFGPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)


![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)

![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{3-[(diphenylacetyl)amino]phenyl}butanamide](/img/structure/B246057.png)
![3,4,5-trimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246058.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)


![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)